2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-8-9-14-16(12(11)2)19-17(23-14)18-15(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTISAKNRVKYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The benzothiazole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Positional and Functional Group Differences
- 6-Trifluoromethyl Substitution : Compounds like N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) exhibit strong inhibitory activity against CK-1δ (pIC50 = 7.8) due to the electron-withdrawing trifluoromethyl group enhancing target interaction . In contrast, the dimethyl substitution in the target compound may reduce electron deficiency but improve lipophilicity.
- Unsubstituted Benzothiazole : Simpler analogs like N-(1,3-benzothiazol-2-yl)acetamide lack substituents on the benzothiazole ring, resulting in lower bioactivity and solubility, highlighting the importance of methyl or trifluoromethyl groups for optimization .
Variations in the Acetamide Side Chain
Sulfur-Containing Moieties
- Benzenesulfonyl vs.
- Aromatic vs. Heterocyclic Attachments : Compounds with methoxy-substituted phenyl groups (e.g., BTA) or pyrazolo-benzothiazine cores (e.g., 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide) prioritize different binding interactions, with methoxy groups enhancing π-π stacking and fluorobenzyl groups influencing selectivity .
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural analogs.
- Solubility : Dimethyl groups may slightly improve solubility over trifluoromethyl analogs, though methoxy-rich derivatives (e.g., patent compounds) face solubility challenges despite high potency .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Benzothiazole Substitution : 6-Trifluoromethyl groups enhance target affinity, while 4,5-dimethyl groups may optimize pharmacokinetics.
- Acetamide Side Chain : Benzenesulfonyl groups improve binding stability over sulfanyl or simpler aryl groups.
- Therapeutic Potential: The target compound’s balance of lipophilicity and substituent effects positions it as a candidate for neuroprotective or anti-inflammatory applications, though further optimization (e.g., hybridizing trimethoxy and sulfonyl motifs) could yield superior analogs .
Biological Activity
2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzenesulfonyl group with a benzothiazole moiety and an acetamide functional group, leading to diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the condensation of 4,5-dimethyl-2-aminobenzothiazole with a suitable benzenesulfonyl derivative. The reaction conditions often utilize solvents like ethanol under reflux conditions and may involve catalysts such as N,N-dimethyl-4-aminopyridine (DMAP) for efficiency.
Antimicrobial Properties
Research has shown that benzothiazole derivatives, including those with sulfonamide moieties, exhibit significant antimicrobial activity. For instance, studies have reported that compounds similar to 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide demonstrate antibacterial effects against various strains of bacteria .
| Compound | Target Organism | Activity |
|---|---|---|
| 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | E. coli | Inhibitory |
| Benzothiazole derivatives | S. aureus | Antimicrobial |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that related benzothiazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. For example, one study found that derivatives exhibited up to a 470-fold selectivity towards COX-2 compared to COX-1 .
The mechanism of action for 2-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide likely involves the inhibition of specific enzymes or proteins essential for pathogen survival or inflammatory processes. Molecular docking studies suggest that the compound can bind effectively to active sites of target proteins, disrupting their function and leading to biological effects such as reduced inflammation or microbial growth .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Kumar et al. synthesized several benzothiazole derivatives and tested their efficacy in vivo using carrageenan-induced paw edema in rats. The results indicated a comparable anti-inflammatory effect to diclofenac sodium, with one derivative achieving a percentage inhibition of 94.45% at nanomolar concentrations .
Case Study 2: Antibacterial Activity
In another investigation focusing on the antibacterial properties of benzothiazole derivatives, compounds were screened against various bacterial strains. The results confirmed that certain derivatives exhibited significant inhibitory activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
